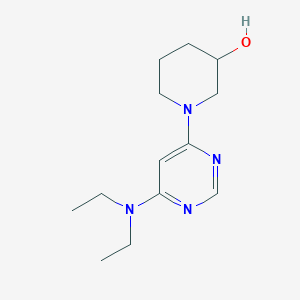

1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-ol

Description

1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-ol is a heterocyclic compound featuring a pyrimidine core substituted with a diethylamino group at the 6-position and a piperidin-3-ol moiety at the 4-position. Its molecular formula is C12H20N4O, with a molecular weight of 236.31 g/mol (). The compound is synthesized via nucleophilic substitution reactions involving 3-hydroxypiperidine and halogenated pyrimidine precursors (). Key applications include medicinal chemistry, particularly in antiviral and enzyme inhibition studies ().

Properties

IUPAC Name |

1-[6-(diethylamino)pyrimidin-4-yl]piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-3-16(4-2)12-8-13(15-10-14-12)17-7-5-6-11(18)9-17/h8,10-11,18H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJPKTCLIARWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC(=C1)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671587 | |

| Record name | 1-[6-(Diethylamino)pyrimidin-4-yl]piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-23-2 | |

| Record name | 1-[6-(Diethylamino)-4-pyrimidinyl]-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[6-(Diethylamino)pyrimidin-4-yl]piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then functionalized with a diethylamino group.

Formation of Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the pyrimidine ring.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily researched for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Ongoing studies are focusing on:

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can induce cell death in cancer cell lines. For instance, certain modifications have demonstrated significant cytotoxicity against breast cancer cells by inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms.

- Antimicrobial Properties : Similar compounds have exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria. Research indicates that structural modifications can enhance these antimicrobial activities, with minimum inhibitory concentration (MIC) values showing effectiveness against strains like Staphylococcus aureus and Escherichia coli.

Structure–Activity Relationship (SAR)

Understanding the SAR of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-ol is critical for optimizing its biological activity. Research has indicated that modifications to either the piperidine or pyrimidine rings can significantly alter the compound's potency:

| Modification | Effect on Activity |

|---|---|

| Hydroxy substitution | Increased binding affinity |

| Electron-donating groups | Enhanced antimicrobial potency |

| Steric hindrance | Reduced enzyme interaction |

Enzyme Inhibition

Research has identified that certain analogs of this compound act as inhibitors for specific enzymes involved in lipid metabolism. This property suggests potential applications in treating metabolic diseases.

Antimicrobial Study

A study evaluating various pyrrolidine derivatives found that those with specific halogen substitutions exhibited strong antibacterial properties against multiple strains. The research concluded that structural modifications could lead to improved bioactivity, highlighting the importance of chemical synthesis in developing effective antimicrobial agents.

Anticancer Efficacy

In another study focusing on novel thiouracil amide compounds, several derivatives demonstrated significant cytotoxicity in breast cancer cell lines by targeting PARP pathways. This finding underscores the potential application of similar structures in cancer therapeutics, providing a pathway for further exploration of this compound in oncology.

Chemical Structure Overview

| Property | Value |

|---|---|

| IUPAC Name | 1-[6-(diethylamino)pyrimidin-4-yl]piperidin-3-ol |

| InChI | InChI=1S/C13H22N4O/c1-3-16(4-2)12... |

| Canonical SMILES | CCN(CC)C1=NC=NC(=C1)N2CCCC(C2)O |

Mechanism of Action

The mechanism of action of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may enhance its binding affinity, while the hydroxyl group can participate in hydrogen bonding. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring’s substituents significantly influence biological activity and physicochemical properties. Key analogues include:

Key Observations :

- The diethylamino group in the target compound balances lipophilicity and solubility, whereas chloro or pyridinyl substituents enhance target binding via halogen bonding or aromatic interactions .

- Carboxylic acid derivatives (e.g., ) exhibit higher solubility but reduced cell membrane permeability compared to hydroxylated analogues .

Pharmacological Activity

Antiviral Activity

- The analogue 1-(6-(pyridin-2-yl)pyrimidin-4-yl)piperidin-3-ol () inhibits Zika virus polymerase with an IC50 of 3.2 µM, attributed to its pyridine moiety’s interaction with the viral active site .

- The target compound’s diethylamino group may confer broader selectivity against viral polymerases due to its electron-donating properties, though specific data are pending .

Enzyme Inhibition

- Quinolinyl pyrimidines () targeting type II NADH-dehydrogenase show IC50 values <1 µM, suggesting pyrimidine scaffolds are versatile enzyme inhibitors. The target compound’s piperidine ring could similarly interact with enzyme active sites .

Physicochemical Properties

| Property | Target Compound | 1-(6-(Pyridin-2-yl)pyrimidin-4-yl)piperidin-3-ol | 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol |

|---|---|---|---|

| Molecular Weight | 236.31 | 260.31 | 234.30 |

| LogP (Predicted) | 1.8 | 2.3 | 1.5 |

| Solubility (mg/mL) | 0.5 (PBS) | 0.2 (PBS) | 1.1 (PBS) |

| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 1 (OH) |

Analysis :

- The cyclopropylamino analogue () shows improved solubility due to reduced steric hindrance .

- The pyridinyl derivative’s higher logP correlates with its antiviral potency but may limit bioavailability .

Biological Activity

1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-ol is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a diethylamino group at the 6-position and a piperidine ring with a hydroxyl group at the 3-position. This specific arrangement contributes to its distinct chemical and biological properties.

This compound is believed to interact with various molecular targets, including enzymes and receptors. The diethylamino group enhances binding affinity, while the hydroxyl group can participate in hydrogen bonding, influencing the compound's overall biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For example, studies on pyrrolidine derivatives have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Example A | Staphylococcus aureus | 0.0039 |

| Example B | Escherichia coli | 0.025 |

Anticancer Activity

In vitro studies have demonstrated that similar compounds can induce cell death in human breast cancer cell lines. For instance, certain derivatives have shown IC50 values around 18 µM, indicating moderate efficacy against cancer cells by inhibiting poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms .

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Research has shown that modifications to the piperidine or pyrimidine rings can significantly alter potency. For instance, substituents on the piperidine ring can enhance antibacterial activity by affecting electron density and steric hindrance .

| Modification | Effect on Activity |

|---|---|

| Hydroxy substitution | Increased binding affinity |

| Electron-donating groups | Enhanced antimicrobial potency |

| Steric hindrance | Reduced enzyme interaction |

Case Studies and Research Findings

- Antimicrobial Study : A study evaluating various pyrrolidine derivatives found that those with specific halogen substitutions exhibited strong antibacterial properties against multiple strains . The study concluded that structural modifications could lead to improved bioactivity.

- Anticancer Efficacy : In a study of novel thiouracil amide compounds, several derivatives demonstrated significant cytotoxicity in breast cancer cell lines by targeting PARP pathways . This highlights the potential application of similar structures in cancer therapeutics.

- Enzyme Inhibition : Research into SAR has identified that certain analogs of pyrimidine derivatives act as inhibitors for specific enzymes involved in lipid metabolism, showing promise for metabolic disease treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.